molecular formula C17H26N4O3 B5647934 (3aS,7aR)-5-methyl-2-(2-methyl-5-propylpyrazole-3-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid

(3aS,7aR)-5-methyl-2-(2-methyl-5-propylpyrazole-3-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid

Cat. No.: B5647934
M. Wt: 334.4 g/mol
InChI Key: YUSQVQCXPDJMMU-SJCJKPOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aS,7aR)-5-methyl-2-(2-methyl-5-propylpyrazole-3-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid: is a complex organic compound with a unique structure that combines elements of pyrazole and pyrrolo[3,4-c]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,7aR)-5-methyl-2-(2-methyl-5-propylpyrazole-3-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrrolo[3,4-c]pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Various substitution reactions can occur, where different substituents are introduced into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.

Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3aS,7aR)-5-methyl-2-(2-methyl-5-propylpyrazole-3-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but typically involve modulation of biochemical reactions or signaling pathways.

Comparison with Similar Compounds

    (3aS,7aR)-5-methyl-2-(2-methyl-5-propylpyrazole-3-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid: can be compared to other pyrazole and pyrrolo[3,4-c]pyridine derivatives, which may have similar structures but different functional groups.

Uniqueness: The uniqueness of this compound lies in its specific combination of pyrazole and pyrrolo[3,4-c]pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3aS,7aR)-5-methyl-2-(2-methyl-5-propylpyrazole-3-carbonyl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-4-5-13-8-14(20(3)18-13)15(22)21-9-12-6-7-19(2)10-17(12,11-21)16(23)24/h8,12H,4-7,9-11H2,1-3H3,(H,23,24)/t12-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSQVQCXPDJMMU-SJCJKPOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)N2CC3CCN(CC3(C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C(=C1)C(=O)N2C[C@@H]3CCN(C[C@@]3(C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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